Dodecyl N-(4-pyridyl)carbamate Dodecyl N-(4-pyridyl)carbamate
Brand Name: Vulcanchem
CAS No.: 125329-97-7
VCID: VC16963713
InChI: InChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-16-22-18(21)20-17-12-14-19-15-13-17/h12-15H,2-11,16H2,1H3,(H,19,20,21)
SMILES:
Molecular Formula: C18H30N2O2
Molecular Weight: 306.4 g/mol

Dodecyl N-(4-pyridyl)carbamate

CAS No.: 125329-97-7

Cat. No.: VC16963713

Molecular Formula: C18H30N2O2

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

Dodecyl N-(4-pyridyl)carbamate - 125329-97-7

Specification

CAS No. 125329-97-7
Molecular Formula C18H30N2O2
Molecular Weight 306.4 g/mol
IUPAC Name dodecyl N-pyridin-4-ylcarbamate
Standard InChI InChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-16-22-18(21)20-17-12-14-19-15-13-17/h12-15H,2-11,16H2,1H3,(H,19,20,21)
Standard InChI Key ANSQUOMWCMBAAA-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCOC(=O)NC1=CC=NC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Dodecyl N-(4-pyridyl)carbamate (C₁₈H₃₀N₂O₂) consists of three distinct moieties:

  • A dodecyl chain (C₁₂H₂₅), providing hydrophobicity and lipid solubility.

  • A carbamate group (–O–C(=O)–N–), offering hydrogen-bonding capability and hydrolytic stability.

  • A 4-pyridyl ring, contributing π-π stacking interactions and basicity due to the nitrogen atom.

The IUPAC name is dodecyl N-(pyridin-4-yl)carbamate, with a molecular weight of 306.44 g/mol. Its structure is represented by the SMILES notation: CCCCCCCCCCCCOC(=O)Nc1ccncc1.

Physicochemical Characteristics

PropertyValue/Description
Molecular FormulaC₁₈H₃₀N₂O₂
Molecular Weight306.44 g/mol
SolubilitySoluble in organic solvents (e.g., DCM, THF); limited aqueous solubility
Melting Point85–90°C (estimated)
LogP (Partition Coefficient)~4.2 (indicative of high lipophilicity)

The pyridyl nitrogen’s pKa (~2.6) enables protonation under acidic conditions, enhancing water solubility temporarily. The dodecyl chain dominates its behavior in nonpolar environments, facilitating membrane permeability and surfactant-like aggregation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step reaction:

  • Formation of 4-Pyridyl Isocyanate:
    Reaction of 4-aminopyridine with phosgene or a safer alternative (e.g., triphosgene) yields 4-pyridyl isocyanate.

    4-Aminopyridine+COCl24-Pyridyl Isocyanate+2HCl4\text{-Aminopyridine} + \text{COCl}_2 \rightarrow 4\text{-Pyridyl Isocyanate} + 2\text{HCl}
  • Carbamate Formation:
    The isocyanate reacts with dodecanol under anhydrous conditions:

    C12H25OH+4-Pyridyl NCODodecyl N-(4-pyridyl)carbamate\text{C}_{12}\text{H}_{25}\text{OH} + 4\text{-Pyridyl NCO} \rightarrow \text{Dodecyl N-(4-pyridyl)carbamate}

    Catalysts like dibutyltin dilaurate (DBTDL) accelerate the reaction, which is conducted in tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen.

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance yield and purity. Key steps include:

  • Precise temperature control (40–60°C) to prevent side reactions.

  • In-line purification via adsorption chromatography to remove unreacted dodecanol.

  • Crystallization from ethanol-water mixtures to isolate the final product (>98% purity).

Chemical Reactivity and Mechanistic Insights

Hydrolysis and Stability

The carbamate bond undergoes hydrolysis under strongly acidic or basic conditions:

  • Acidic Hydrolysis:

    Dodecyl N-(4-pyridyl)carbamate+H2OH+Dodecanol+4-Pyridylcarbamic Acid\text{Dodecyl N-(4-pyridyl)carbamate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Dodecanol} + 4\text{-Pyridylcarbamic Acid}
  • Basic Hydrolysis:

    Dodecyl N-(4-pyridyl)carbamate+OHDodecanol+4-Pyridylamine+CO32\text{Dodecyl N-(4-pyridyl)carbamate} + \text{OH}^- \rightarrow \text{Dodecanol} + 4\text{-Pyridylamine} + \text{CO}_3^{2-}

Hydrolysis rates are pH-dependent, with t₁/₂ > 1 month at neutral pH, ensuring stability in biological systems.

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide forms N-oxide derivatives, enhancing polarity:

    Pyridyl Group+H2O2Pyridyl N-Oxide\text{Pyridyl Group} + \text{H}_2\text{O}_2 \rightarrow \text{Pyridyl N-Oxide}
  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carbamate to a secondary amine:

    CarbamateLiAlH4Dodecylamine+4-Pyridylmethanol\text{Carbamate} \xrightarrow{\text{LiAlH}_4} \text{Dodecylamine} + 4\text{-Pyridylmethanol}

Supramolecular Interactions

The pyridyl group engages in π-π stacking with aromatic residues in proteins, while the carbamate forms hydrogen bonds with enzymes. These interactions underpin its bioactivity and material compatibility.

Applications in Scientific Research

Drug Delivery Systems

The compound’s amphiphilicity enables micelle formation in aqueous media, encapsulating hydrophobic drugs. Studies suggest its utility in:

  • Targeted Cancer Therapy: Micelles loaded with doxorubicin showed enhanced tumor penetration in murine models .

  • Gene Delivery: Complexation with siRNA via electrostatic interactions improved cellular uptake .

Surface Modification and Coatings

As a surfactant, it reduces interfacial tension in polymer blends. Applications include:

  • Antifouling Coatings: Grafted onto polyurethane surfaces, it reduced protein adsorption by 70% .

  • Nanoparticle Stabilization: Gold nanoparticles functionalized with the compound exhibited improved colloidal stability.

Enzyme Inhibition

The carbamate group acts as a transition-state analog for hydrolytic enzymes:

  • Acetylcholinesterase Inhibition: IC₅₀ of 12 µM in vitro, suggesting potential for Alzheimer’s disease research.

  • Urease Inhibition: Disrupted Helicobacter pylori metabolism at 50 µM concentrations.

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